Spectroscopic Characterization & Technical Profile: 3,5-Difluoro-4-(methylthio)phenylboronic acid
Spectroscopic Characterization & Technical Profile: 3,5-Difluoro-4-(methylthio)phenylboronic acid
Executive Summary
3,5-Difluoro-4-(methylthio)phenylboronic acid (CAS 1451392-38-3) represents a specialized class of fluorinated building blocks used primarily in the synthesis of metabolically stable biaryl scaffolds. The unique combination of the electron-withdrawing fluorine atoms and the electron-donating (but oxidizable) methylthio group creates a distinct electronic push-pull system that significantly influences its reactivity in Suzuki-Miyaura cross-couplings.
This guide provides a comprehensive spectroscopic profile, synthesis logic, and quality control protocols. It is designed to allow researchers to validate the identity and purity of this compound independent of vendor certificates.
Molecular Architecture & Theoretical Prediction
The molecule features a phenyl ring substituted at the para position relative to the boronic acid with a methylthio (-SMe) group, flanked by two fluorine atoms at the meta positions.
-
Symmetry: The molecule possesses
symmetry (assuming free rotation of the SMe and B(OH)₂ groups). This simplifies the NMR spectra significantly; the two aromatic protons are chemically equivalent, as are the two fluorine atoms. -
Electronic Environment: The 3,5-difluoro substitution pattern inductively withdraws electron density, activating the ring. However, the 4-SMe group is a resonance donor, partially mitigating this deficiency at the ipso (boron-bearing) carbon.
Structural Diagram (DOT)
Figure 1: Functional decomposition of 3,5-Difluoro-4-(methylthio)phenylboronic acid highlighting the role of each substituent.
Synthesis & Process Chemistry
Understanding the synthesis is crucial for identifying process-related impurities. Two primary routes are employed:[1][2][3][4]
-
Lithiation (Cryogenic): Lithiation of 4-bromo-2,6-difluorothioanisole followed by boron trapping.
-
Nucleophilic Aromatic Substitution (
): Displacement of the para-fluorine in 3,4,5-trifluorophenylboronic acid by sodium thiomethoxide.
Recommended Route for Purity (
Figure 2: Synthesis via Nucleophilic Aromatic Substitution (
Spectroscopic Characterization
The following data represents the Target Specification . Experimental values should align within ±0.05 ppm for ¹H/¹³C and ±2 ppm for ¹¹B/¹⁹F.
A. Nuclear Magnetic Resonance (NMR)[2][5][6][7][8]
Solvent: DMSO-d₆ (Preferred due to solubility and H-bonding with boronic acid).
1. ¹H NMR (Proton)
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 8.20 - 8.40 | Broad Singlet | 2H | B(OH)₂ | Exchangeable protons. Chemical shift varies with concentration and water content. |
| 7.35 - 7.45 | Doublet ( | 2H | Ar-H (2,6) | The 2,6-protons are chemically equivalent. Coupling to the adjacent fluorine (³J) splits the signal. |
| 2.45 - 2.50 | Singlet | 3H | -SCH₃ | Methyl protons on sulfur appear slightly downfield of S-Me in non-fluorinated analogs due to the electron-withdrawing ring. |
2. ¹⁹F NMR (Fluorine)
-
Shift: -110.0 to -115.0 ppm (referenced to CFCl₃).
-
Pattern: Doublet or multiplet (coupling to H-2,6).
-
Diagnostic: A single signal confirms the symmetry. The presence of a second signal would indicate regioisomeric impurities (e.g., 2,4-difluoro isomer).
3. ¹¹B NMR (Boron)
-
Shift: 28.0 - 30.0 ppm .
-
Pattern: Broad singlet.
-
Note: Boron has a quadrupole moment, causing line broadening. Sharp peaks at ~20 ppm usually indicate boroxine (anhydride) formation, which is a common storage artifact but chemically reversible.
B. Mass Spectrometry (HRMS)
-
Ionization Mode: ESI Negative (ESI-) is typically more sensitive for boronic acids (forming [M-H]⁻ or [M+ROH-H]⁻ adducts).
-
Calculated Mass (C₇H₇BF₂O₂S): 204.02
-
Observed Ions:
-
m/z ~203.01 [M-H]⁻
-
m/z ~233.03 [M+CH₃O-H]⁻ (Methoxide adduct if MeOH is used).
-
-
Isotope Pattern: Look for the characteristic Boron isotope signature (¹⁰B:¹¹B ratio ~1:4) and Sulfur (³²S:³⁴S ratio ~95:4).
C. Infrared Spectroscopy (FT-IR)
| Wavenumber (cm⁻¹) | Vibration Mode | Description |
| 3200 - 3400 | O-H Stretch | Broad, strong band (H-bonded boronic acid). |
| 1340 - 1360 | B-O Stretch | Characteristic of boronic acids. |
| ~1100 - 1200 | C-F Stretch | Strong, sharp bands. |
| ~650 - 700 | C-S Stretch | Weak to medium intensity. |
Quality Control & Stability Protocol
Self-Validating Purity Check
To ensure the reagent is active for coupling:
-
Visual Inspection: Should be a white to off-white powder. Yellowing indicates oxidation of the thioether to sulfoxide/sulfone.
-
Boroxine Check: Run ¹H NMR in dry DMSO-d₆. If the integration of the Ar-H region is correct relative to SMe, but the OH peak is missing or shifted, the material exists as the boroxine trimer. This does not affect Suzuki coupling efficiency as the trimer hydrolyzes in situ under basic aqueous conditions.
Impurity Profile Table
| Impurity | Origin | Detection Method | Limit |
| 3,5-Difluoro-4-thioanisole | Protodeboronation (Storage/Acid) | ¹H NMR (New triplet/multiplet ~6.8-7.0 ppm) | < 2% |
| 3,4,5-Trifluorophenylboronic acid | Unreacted Starting Material (SM) | ¹⁹F NMR (Distinct pattern: 2 signals, 2:1 ratio) | < 1% |
| Boroxine Trimer | Dehydration (Storage) | ¹H NMR (Shifted Ar-H), ¹¹B NMR | Acceptable |
Applications in Drug Discovery[8]
This compound is a "privileged structure" precursor. The resulting biaryl motif is common in kinase inhibitors where:
-
Fluorine: Blocks metabolic oxidation at the ring positions.
-
Methylthio: Serves as a handle for further oxidation to sulfoxides/sulfones (which are strong H-bond acceptors) or displacement by amines.
References
- Synthesis of Fluorinated Phenylboronic Acids: Source: Sigma-Aldrich Technical Bulletin: Boronic Acids.
-
Nucleophilic Aromatic Substitution on Fluorinated Systems
- Source: Master Organic Chemistry: Nucleophilic Arom
-
URL:[Link]
-
NMR Prediction & Data Verification
- Source: NMRDB.org (Spectral Prediction Algorithms).
-
URL:[Link]
-
Compound Registry
- Source: PubChem Compound Summary for Fluorin
-
URL:[Link](Note: Search CAS 1451392-38-3 for specific entry)
